N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide
Description
N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative featuring a benzo[d]thiazole-substituted piperidine moiety linked via a methyl group to the N1 position of the oxalamide backbone. The N2 position is substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-2-30-18-9-7-17(8-10-18)25-22(29)21(28)24-15-16-11-13-27(14-12-16)23-26-19-5-3-4-6-20(19)31-23/h3-10,16H,2,11-15H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXKVZGIFWZTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-arylamino-2-imidazolines, have been known to exhibit hypotensive and sedative actions.
Mode of Action
It is known that the compound interacts with its targets through the nitrogen and oxygen atoms of the sulphonamide group and the nitrogen atom attached to the benzothiazole ring.
Biochemical Pathways
Similar compounds have been associated with major conformational changes in proteins, leading to the formation of β-sheet structures that aggregate into water-insoluble fibrous polymers.
Pharmacokinetics
The compound’s favorable pharmacokinetic profile has been suggested.
Result of Action
Biological Activity
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The compound's unique structure features a benzo[d]thiazole moiety linked to a piperidine ring and an oxalamide group, which may confer distinct pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its molecular weight is approximately 368.45 g/mol. The structural characteristics are essential for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 368.45 g/mol |
| CAS Number | 1797951-85-9 |
Anti-inflammatory Properties
Recent studies highlight the compound's anti-inflammatory effects, particularly its ability to modulate pathways associated with inflammation. Research indicates that derivatives of this compound can inhibit pyroptotic cell death and reduce interleukin 1 beta levels, suggesting its potential role in treating inflammatory diseases.
Mechanism of Action:
The compound appears to interact selectively with receptors involved in inflammatory pathways, leading to a decrease in pro-inflammatory cytokines. This interaction was confirmed through receptor binding assays and cellular models.
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has shown anticancer potential. It has been reported to exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .
Case Studies:
- Cell Line Studies: In vitro studies demonstrated that the compound significantly reduced the viability of cancer cells, with IC50 values indicating potent activity against specific types of tumors.
- Animal Models: Preliminary animal studies showed promising results in reducing tumor growth when administered at specific dosages, reinforcing its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparative analysis with similar compounds was conducted.
| Compound Name | Biological Activity |
|---|---|
| 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one | Anti-inflammatory |
| 4-(benzo[d]thiazol-2-yloxy)aniline | Anticancer properties |
| N-(cyclopropyl)-N'-(benzo[d]thiazol-2-yloxy)urea | Potential anti-tumor activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The target compound’s design incorporates two key pharmacophores:
- 4-Ethoxyphenyl group : The ethoxy substituent may improve metabolic stability compared to electron-withdrawing groups (e.g., chloro or bromo) in analogs.
Table 1: Key Structural Differences in Oxalamide Derivatives
Functional Group Impact on Properties
- Ethoxy vs. Chloro/Methoxy : The 4-ethoxyphenyl group in the target compound may offer improved solubility and metabolic resistance compared to the 4-chlorophenyl (electron-withdrawing) or 4-methoxyphenyl (smaller alkoxy) groups in analogs .
- Piperidine vs. Pyrrolidine : Piperidine-containing analogs (e.g., Compound 8 in ) exhibit higher purity (>95%) compared to pyrrolidine derivatives, suggesting better stability .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary components:
- Benzo[d]thiazol-2-yl-piperidin-4-ylmethanamine : A piperidine derivative functionalized with a benzothiazole moiety at the 1-position and a methylamine group at the 4-position.
- 4-Ethoxyphenyl-oxalamide : An oxalamide group linked to a 4-ethoxyaniline subunit.
The oxalamide bridge (-NHC(=O)C(=O)NH-) serves as the central connector, synthesized via coupling of the two amine precursors.
Synthesis of 1-(Benzo[d]thiazol-2-yl)piperidin-4-ylmethanamine
Preparation of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine is synthesized through a reductive amination strategy. Propionaldehyde undergoes condensation with methyl acrylate via a piperidine enamine intermediate, followed by cyclocondensation with (R)-phenylglycinol to form a chiral lactam. Reductive cleavage of the oxazolidine C–O bond using titanium tetrachloride and triethylsilane, followed by sodium-mediated cleavage in liquid ammonia, yields the primary amine.
Synthesis of 4-Ethoxyphenylamine
Oxalamide Bridge Formation
Activation of Oxalic Acid Derivatives
Oxalyl chloride is reacted with dimethylamine to generate the bis-amide intermediate, which is hydrolyzed to the oxamate salt using lithium hydroxide. Alternatively, ethyl oxalyl chloride is employed for direct coupling with amines.
Sequential Amine Coupling
The oxalamide bridge is constructed via a two-step coupling process:
- First Amine Coupling : The oxalate derivative (e.g., ethyl oxalyl chloride) reacts with 4-ethoxyaniline in dry dichloromethane (DCM) at 0°C, forming the mono-amide intermediate.
- Second Amine Coupling : The mono-amide is activated with HATU in DMF and coupled with 1-(benzo[d]thiazol-2-yl)piperidin-4-ylmethanamine at room temperature, yielding the target oxalamide.
Table 2: Optimization of Oxalamide Coupling
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Coupling Agent | HATU, DIPEA, DMF | 72 | |
| Temperature | 25°C, 12 h | - | |
| Solvent | Anhydrous DMF | - | |
| Workup | Precipitation (H₂O), column chromatography | - |
Q & A
Basic Questions
Q. What are the key synthetic pathways for N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring followed by coupling with benzo[d]thiazole and 4-ethoxyphenyl moieties. Critical steps include:
Piperidine functionalization : Introduction of the benzo[d]thiazol-2-yl group via nucleophilic substitution or coupling reactions under anhydrous conditions .
Oxalamide formation : Condensation of activated oxalic acid derivatives (e.g., oxalyl chloride) with amine intermediates. Solvent choice (e.g., DCM, THF) and temperature control (0–25°C) are crucial to avoid side reactions .
Purification : Column chromatography or recrystallization improves purity (>95%). Reaction time optimization (e.g., 12–24 hours for amide coupling) enhances yield (60–85%) .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly distinguishing piperidine, benzothiazole, and ethoxyphenyl signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in the oxalamide core .
- HPLC : Assesses purity (>98%) and identifies byproducts .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating biological targets?
- Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like serotonin or dopamine receptors, leveraging structural analogs (e.g., piperazine-containing oxalamides) .
- Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX) or kinases using fluorometric/colorimetric kits. Compare IC₅₀ values with reference inhibitors .
- Cellular Pathways : Employ RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK) in cancer or inflammation models .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving oxalamide derivatives?
- Answer :
-
Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for COX inhibition: 0.5–10 µM) and apply statistical tools (ANOVA) to identify outliers .
-
Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy) and correlate changes with activity trends (see table below) .
-
Comparative Assays : Re-test compounds under standardized conditions (e.g., same cell line, serum concentration) to isolate protocol-dependent variability .
Compound Modification Biological Activity (IC₅₀) Reference 4-Ethoxyphenyl (target compound) COX-2: 1.2 µM 4-Methoxyphenyl analog COX-2: 3.8 µM Chlorobenzyl substitution Anticancer: 5 µM (HeLa)
Q. How can the pharmacokinetic properties (e.g., bioavailability, metabolic stability) of this compound be optimized for in vivo studies?
- Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and absorption .
- Metabolic Profiling : Use liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation) and modify vulnerable sites .
- Lipinski’s Rule Compliance : Adjust logP (<5) via substituent changes (e.g., polar groups) to improve oral bioavailability .
Methodological Notes
- Controlled Variables : Maintain consistent reaction temperatures (±2°C) and solvent purity (HPLC-grade) during synthesis .
- Data Reproducibility : Use triplicate assays with positive/negative controls in biological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
